molecular formula C7H7F3N2O2 B12961770 2-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)acetic acid

2-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)acetic acid

Cat. No.: B12961770
M. Wt: 208.14 g/mol
InChI Key: OYBQCHHSMQXTMY-UHFFFAOYSA-N
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Description

2-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)acetic acid is an organic compound that features a trifluoroethyl group attached to a pyrazole ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)acetic acid typically involves the reaction of 2,2,2-trifluoroethyl hydrazine with an appropriate acylating agent to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

2-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)acetic acid is unique due to the combination of the trifluoroethyl group with the pyrazole ring and acetic acid moiety.

Properties

Molecular Formula

C7H7F3N2O2

Molecular Weight

208.14 g/mol

IUPAC Name

2-[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetic acid

InChI

InChI=1S/C7H7F3N2O2/c8-7(9,10)4-12-5(1-2-11-12)3-6(13)14/h1-2H,3-4H2,(H,13,14)

InChI Key

OYBQCHHSMQXTMY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)CC(F)(F)F)CC(=O)O

Origin of Product

United States

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